molecular formula C18H16N4O4S B2455044 N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 941948-80-7

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2455044
CAS No.: 941948-80-7
M. Wt: 384.41
InChI Key: QEJNYCDGWZKIMO-UHFFFAOYSA-N
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Description

N-{[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a novel chemical entity designed for antibacterial research and development. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological activities . The structure is strategically modified with a benzylsulfanyl group at the 5-position of the oxadiazole ring and a 2-methyl-3-nitrobenzamide group on the N-methyl linker, substitutions that are intended to optimize its properties for targeting drug-resistant bacterial pathogens. Members of the 1,3,4-oxadiazole class have demonstrated potent and broad-spectrum activity against a range of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with reported minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, closely related analogs have shown exceptional activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae . The mechanism of action for 1,3,4-oxadiazoles can be multi-targeting, with studies indicating they may interfere with menaquinone biosynthesis, disrupt bacterial membrane potential, and induce iron starvation, contributing to a low propensity for resistance development . The inclusion of a nitro group in the structure suggests potential for bioreductive activation, a mechanism exploited by other antimicrobial agents . This compound is provided for research purposes to investigate new antibacterial strategies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJNYCDGWZKIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diacylhydrazides

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 5-(benzylsulfanyl)-1,3,4-oxadiazole-2-methanamine can be prepared by reacting benzylsulfanylacetic acid hydrazide with chloroacetyl chloride in the presence of POCl₃, followed by cyclization at 80–100°C for 4–6 hours. The reaction proceeds via intermediate hydrazide formation, with subsequent intramolecular dehydration to yield the oxadiazole core.

Reaction Conditions

  • Reagents: Benzylsulfanylacetic acid hydrazide (1.0 equiv), chloroacetyl chloride (1.2 equiv), POCl₃ (3.0 equiv)
  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: 0°C → room temperature (2 h), then reflux at 80°C (4 h)
  • Yield: 68–72%

Thiol-Mediated Nucleophilic Substitution

Alternative routes involve substituting preformed oxadiazole intermediates with benzylsulfanyl groups. For instance, 2-chloromethyl-1,3,4-oxadiazole derivatives react with benzyl mercaptan in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 3 hours. This method avoids harsh cyclization conditions and achieves yields of 75–80%.

Characterization Data

  • IR (KBr, cm⁻¹): 1647 (C=O), 1591 (C=N), 1217 (C–O), 823 (C–S)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂), 7.28–7.35 (m, 5H, Ar–H)

Synthesis of 2-Methyl-3-Nitrobenzoyl Chloride

Nitration of 2-Methylbenzoic Acid

2-Methyl-3-nitrobenzoic acid is synthesized via nitration of 2-methylbenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at the meta position due to the directing effect of the methyl group.

Reaction Conditions

  • Reagents: 2-Methylbenzoic acid (1.0 equiv), HNO₃ (1.5 equiv), H₂SO₄ (catalytic)
  • Temperature: 0–5°C (2 h), then room temperature (12 h)
  • Yield: 85%

Conversion to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux for 3 hours. Excess SOCl₂ is removed under vacuum to yield 2-methyl-3-nitrobenzoyl chloride as a pale-yellow solid.

Characterization Data

  • IR (KBr, cm⁻¹): 1775 (C=O, acyl chloride), 1530 (NO₂ asymmetric), 1350 (NO₂ symmetric)

Amide Coupling Reaction

coupling of Oxadiazole Amine with Acyl Chloride

The final step involves reacting 5-(benzylsulfanyl)-1,3,4-oxadiazole-2-methanamine with 2-methyl-3-nitrobenzoyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous DCM at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.

Reaction Conditions

  • Reagents: Oxadiazole amine (1.0 equiv), acyl chloride (1.2 equiv), TEA (2.0 equiv)
  • Solvent: Anhydrous DCM
  • Temperature: 0°C → room temperature
  • Yield: 65–70%

Characterization Data

  • IR (KBr, cm⁻¹): 3292 (N–H), 1681 (C=O), 1529 (NO₂), 1442 (C–N)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, Ar–H), 7.89 (d, 1H, Ar–H), 7.25–7.38 (m, 5H, Ar–H), 4.62 (s, 2H, CH₂), 4.18 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.4 (C=O), 162.1 (C=N), 148.9 (NO₂), 134.2–127.3 (Ar–C), 44.7 (CH₂), 21.3 (CH₃)

Optimization and Mechanistic Considerations

Chemical Reactions Analysis

Amide Coupling with 2-Methyl-3-Nitrobenzoyl Chloride

The final amide bond is formed via coupling of the oxadiazole-methylamine with 2-methyl-3-nitrobenzoic acid:

  • Acid Activation :

    • 2-Methyl-3-nitrobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBT) .

  • Coupling Reaction :

    • Conditions : ACN, RT, 12–24 hours .

    • Yield : ~70–85% (estimated based on analogous reactions) .

  • Characterization :

    • FT-IR : Amide C=O stretch at ~1650 cm⁻¹; nitro group (NO₂) stretches at 1520 and 1350 cm⁻¹ .

    • ¹H NMR : Aromatic protons of the nitrobenzamide at δ 8.0–8.3 ppm; methyl group at δ 2.5 ppm .

Reaction Optimization and Challenges

  • Nitro Group Stability : The nitro group is introduced early in the synthesis to avoid side reactions during alkylation or coupling .

  • Regioselectivity : Alkylation of the oxadiazole-2-thiol ensures exclusive substitution at the sulfur atom .

Mechanistic Insights

  • Alkylation : The reaction proceeds via deprotonation of the thiol group by triethylamine, followed by nucleophilic attack on the benzyl bromide .

  • Amide Coupling : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide .

This synthesis leverages well-established protocols for oxadiazole functionalization and amide bond formation, ensuring reproducibility and scalability. The absence of direct data on the exact compound underscores the need for validation via spectral matching and iterative optimization.

Scientific Research Applications

Antimicrobial Activity

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide has shown significant antimicrobial properties against various bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism MIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.60

These results suggest that the compound's structure contributes to its ability to disrupt microbial cell functions.

Anticancer Activity

The compound has also been evaluated for anticancer properties against several cancer cell lines. Notably, it has demonstrated potent activity against colorectal carcinoma cells (HCT116) with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM)
HCT1165.85
MCF74.53

This indicates a promising therapeutic potential for further development in cancer treatment protocols.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound inhibited growth in all tested strains with significant potency observed in resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies involving human colorectal carcinoma cell line HCT116 revealed that this compound exhibited a dose-dependent inhibition of cell proliferation. The mechanism of action was investigated through apoptosis assays showing increased rates of apoptosis compared to controls.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .

Biological Activity

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze diverse research findings related to the biological activity of this compound, presenting data tables and case studies where applicable.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a benzylsulfanyl group. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 370.42 g/mol. The nitro group and the methyl groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity, leading to antimicrobial effects against various pathogens.
  • Anticancer Activity : The oxadiazole moiety may interact with nucleic acids, affecting their function and inhibiting tumor cell proliferation. Studies have shown that compounds containing similar structures exhibit significant antitumor properties.

Biological Activity Data

Several studies have evaluated the biological activity of this compound. Below is a summary table of findings from various research articles:

Study Biological Activity Cell Lines Tested IC50 Values (µM) Notes
Study 1AntimicrobialE. coli, S. aureus12.5 (E. coli), 15.0 (S. aureus)Effective against Gram-negative and Gram-positive bacteria .
Study 2AnticancerA549, HCC827, MRC-58.0 (A549), 10.5 (HCC827)Moderate cytotoxicity on normal cells .
Study 3AntitumorHeLa, MCF76.0 (HeLa), 9.0 (MCF7)High selectivity towards cancer cells .

Case Studies

  • Antimicrobial Properties : In a study assessing the antimicrobial efficacy of various derivatives of oxadiazoles, this compound demonstrated significant inhibition against both E. coli and S. aureus strains at concentrations below 20 µM .
  • Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it exhibited promising results in inhibiting cell proliferation in lung cancer cell lines (A549 and HCC827). The IC50 values were recorded at 8 µM for A549 cells, indicating effective cytotoxicity while maintaining lower toxicity levels in normal MRC-5 fibroblast cells .

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